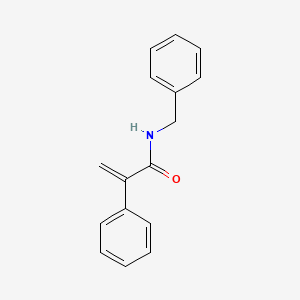

N-Benzyl-2-phenylacrylamide

Description

Contextualization within Acrylamide (B121943) Chemistry

Acrylamide (C₃H₅NO) is a white, odorless crystalline solid that serves as a fundamental building block in the synthesis of polyacrylamides. acs.orgbritannica.com These polymers have widespread industrial applications, including in water treatment, paper manufacturing, and as soil conditioners. acs.org In a laboratory setting, polyacrylamide gels are crucial for techniques like electrophoresis to separate proteins. acs.org

The chemistry of acrylamide is characterized by its reactive vinyl group and amide functionality. acs.orgfoodandnutritionresearch.net Acrylamide can form naturally in starchy foods during high-temperature cooking processes like frying, baking, or roasting through the Maillard reaction, a chemical reaction between amino acids (primarily asparagine) and reducing sugars. britannica.comeuropa.eunih.gov The formation of acrylamide in food has been a subject of extensive study due to its classification as a probable human carcinogen. britannica.comfoodandnutritionresearch.net

Overview of N-Benzyl and Phenylacrylamide Derivative Research

The functionalization of the acrylamide backbone gives rise to a vast array of derivatives with diverse properties and applications. The introduction of N-benzyl and phenyl groups, in particular, has been a focal point of significant research.

N-Benzyl Acrylamide Derivatives: The presence of a benzyl (B1604629) group attached to the nitrogen atom of acrylamide can influence the compound's properties, such as enhancing its solubility in organic solvents. ontosight.ai N-Benzylacrylamide itself is used in the production of polymers and copolymers for applications like super absorbent materials and industrial thickeners. Research has also explored the use of N-benzylacrylamide derivatives in drug delivery systems, where they can form biocompatible hydrogels for controlled-release applications. Furthermore, various substituted N-benzyl acrylamides have been synthesized and investigated for their potential in creating novel materials and as intermediates in organic synthesis. nih.govchim.itbeilstein-journals.org

Phenylacrylamide Derivatives: Phenylacrylamides, which incorporate a phenyl group, have been extensively studied for their potential biological activities. Research has shown that these derivatives can exhibit a range of properties, and they have been investigated as potential antioxidant and anti-inflammatory agents. nih.goviucr.org Some studies have focused on synthesizing phenylacrylamide derivatives as potential inhibitors of specific enzymes, highlighting their relevance in medicinal chemistry. nih.gov The versatility of the phenylacrylamide scaffold allows for the synthesis of a wide range of compounds with potential applications in the development of new therapeutic agents. iucr.orgscispace.commdpi.com

Scope and Research Significance of N-Benzyl-2-phenylacrylamide Studies

This compound combines the structural features of both N-benzyl and phenylacrylamide derivatives. Research on this specific compound and its analogues, such as (E)-N-benzyl-2-cyano-3-phenylacrylamide, has been driven by the desire to understand its fundamental chemical properties, including its crystal structure and reactivity. iucr.orgnih.gov

The significance of studying this compound lies in its potential as a building block for more complex molecules and materials. For instance, phenylacrylamide derivatives are recognized for their utility in the preparation of heterocyclic compounds. iucr.orgnih.gov Understanding the synthesis and structural characteristics of compounds like this compound provides valuable insights for the design and development of new molecules with tailored properties.

Interactive Data Table: Key Compound Information

| Compound Name | CAS Number | Molecular Formula | Key Research Area |

| Acrylamide | 79-06-1 | C₃H₅NO | Industrial polymer synthesis, food chemistry acs.orgnih.gov |

| N-Benzylacrylamide | 13304-62-6 | C₁₀H₁₁NO | Polymer science, drug delivery ontosight.aislnpharmachem.com |

| N-Phenylacrylamide | 2210-24-4 | C₉H₉NO | Medicinal chemistry, antioxidant studies nih.govnih.gov |

| N-Benzyl-2-phenylacetamide | 7500-45-0 | C₁₅H₁₅NO | Organic synthesis intermediate nih.gov |

| (E)-N-benzyl-2-cyano-3-phenylacrylamide | Not specified in results | C₁₇H₁₄N₂O | Crystal structure analysis, synthesis of heterocycles iucr.orgnih.gov |

| N-benzyl-2-methyl-3-phenylacrylamide | 121825-49-8 | Not specified in results | Chemical synthesis and characterization chemsrc.com |

Structure

3D Structure

Properties

CAS No. |

132709-17-2 |

|---|---|

Molecular Formula |

C16H15NO |

Molecular Weight |

237.3 g/mol |

IUPAC Name |

N-benzyl-2-phenylprop-2-enamide |

InChI |

InChI=1S/C16H15NO/c1-13(15-10-6-3-7-11-15)16(18)17-12-14-8-4-2-5-9-14/h2-11H,1,12H2,(H,17,18) |

InChI Key |

LMMWZMJQKSMRJD-UHFFFAOYSA-N |

SMILES |

C=C(C1=CC=CC=C1)C(=O)NCC2=CC=CC=C2 |

Canonical SMILES |

C=C(C1=CC=CC=C1)C(=O)NCC2=CC=CC=C2 |

Origin of Product |

United States |

Synthetic Methodologies for N Benzyl 2 Phenylacrylamide and Its Analogues

Established Synthetic Routes

Traditional methods for the synthesis of N-Benzyl-2-phenylacrylamide and its analogues have been well-documented, offering reliable and straightforward pathways to these compounds.

The foundational approach to synthesizing acrylamides involves the reaction of an amine with an acrylic acid derivative. A common method is the direct amidation of 2-phenylacrylic acid with benzylamine. This reaction is typically facilitated by a coupling agent to activate the carboxylic acid, or by converting the acid to a more reactive species such as an acyl chloride.

Another general strategy involves the reaction of methyl acrylate with N-benzylamine in the presence of a catalyst. A patented method describes the synthesis of N-benzylacrylamide by reacting methyl acrylate and N-benzylamine at elevated temperatures. Specifically, the mixture is heated to 110°C for a reflux reaction over 4 hours. Following the reaction, excess methyl acrylate is removed by distillation. The crude product is then purified by washing with a 10% sodium hydroxide solution and subsequent recrystallization from toluene. google.com

An alternative strategy involves the N-benzylation of a pre-formed 2-phenylacrylamide (B8535163). This can be achieved by reacting 2-phenylacrylamide with a benzylating agent, such as benzyl (B1604629) bromide, in the presence of a base. The base is crucial for deprotonating the amide nitrogen, thereby increasing its nucleophilicity to facilitate the attack on the benzyl halide.

A general protocol for the N-benzylation of N-arylacrylamides has been described, which can be adapted for 2-phenylacrylamide. The reaction is carried out by first treating the N-arylacrylamide with sodium hydride in anhydrous tetrahydrofuran (THF) at 0°C to form the corresponding sodium salt. Subsequently, benzyl bromide is added, and the reaction mixture is stirred at 50°C for one hour. Purification is typically achieved through column chromatography. rsc.org This method highlights the importance of an anhydrous environment to prevent quenching of the sodium hydride and the resulting amide anion.

The Schotten-Baumann reaction is a widely utilized and robust method for the synthesis of amides from amines and acyl chlorides. wikipedia.orgtestbook.com This reaction is particularly well-suited for the synthesis of this compound. The process involves the reaction of 2-phenylacryloyl chloride with benzylamine in the presence of a base, typically aqueous sodium hydroxide or pyridine. byjus.comvedantu.com

The reaction is often performed in a two-phase system, consisting of an organic solvent (like dichloromethane or diethyl ether) and water. wikipedia.org The base in the aqueous phase serves to neutralize the hydrochloric acid that is generated during the reaction, driving the equilibrium towards the formation of the amide product. byjus.com The starting materials and the final product remain in the organic phase. wikipedia.org A general procedure for the synthesis of acrylamides from anilines and acryloyl chloride involves using triethylamine as the base in an anhydrous organic solvent like ethyl acetate. rsc.org This approach avoids the biphasic system and can be advantageous for substrates that are sensitive to water.

Table 1: Comparison of Established Synthetic Routes

| Synthetic Route | Starting Materials | Key Reagents/Conditions | Advantages | Disadvantages |

| General Acrylamide (B121943) Synthesis | 2-Phenylacrylic acid, Benzylamine | Coupling agents or conversion to acyl chloride | Direct, versatile | May require expensive coupling agents |

| N-Benzylation | 2-Phenylacrylamide, Benzyl bromide | Sodium hydride, THF | Useful for derivatization | Requires anhydrous conditions, strong base |

| Schotten-Baumann Reaction | 2-Phenylacryloyl chloride, Benzylamine | Aqueous base (e.g., NaOH), biphasic system or organic base (e.g., Triethylamine) | High yields, robust, widely applicable | Requires preparation of the acyl chloride |

Advanced Synthetic Techniques

To overcome some of the limitations of traditional methods, such as harsh reaction conditions and the generation of stoichiometric byproducts, advanced synthetic techniques have been developed.

Continuous flow chemistry has emerged as a powerful tool for the synthesis of amides, offering advantages such as improved safety, scalability, and process control. The synthesis of N-phenyl acrylamide has been successfully demonstrated in a continuous flow system, a methodology that can be adapted for this compound.

Two primary continuous flow routes based on the Schotten-Baumann reaction have been developed. One route starts from 3-chloropropanoyl chloride and the other from acrylic acid. The latter is particularly noteworthy for its use of less hazardous chemicals and lower operating temperatures, contributing to a more sustainable and efficient synthesis with minimized side-product formation.

Transition metal catalysis provides highly efficient and selective pathways for the formation of C-N bonds, a key step in the synthesis of amides.

Palladium-Catalyzed Synthesis:

Palladium catalysts are widely used in cross-coupling reactions to form amides. An efficient method for the aminocarbonylation of benzyl chlorides to produce 2-arylacetamides has been developed using a palladium catalyst with DPEPhos as the ligand. organic-chemistry.org This reaction proceeds under mild conditions (70°C, 50 psi CO) and demonstrates good tolerance to a variety of functional groups on both the benzyl chloride and the amine. organic-chemistry.org While this method produces a saturated backbone, modifications could potentially be explored to introduce the unsaturation required for an acrylamide.

Another palladium-catalyzed approach involves the carbonylation of benzyl formates and tertiary amines. In this reaction, benzyl formates act as both a CO surrogate and the benzyl source, while tertiary amines serve as the amine source through C-N bond cleavage. This method provides a variety of arylacetamides in high yields with good functional group tolerance.

Ruthenium-Catalyzed Synthesis:

Ruthenium catalysts have shown promise in C-H activation reactions, which can be applied to the synthesis of complex amides. For instance, a ruthenium-promoted C-H activation reaction between DNA-conjugated acrylamides and aromatic acids has been developed, demonstrating the potential of this metal in forming new C-C bonds on the acrylamide scaffold. While this specific example focuses on C-H activation at a different position, it highlights the utility of ruthenium in activating molecules for further functionalization.

More directly related to amide bond formation, ruthenium catalysts have been employed for the benzylic substitution of benzyl esters with carbon nucleophiles, proceeding through a proposed (π-benzyl)ruthenium intermediate. nih.gov The development of ruthenium-catalyzed direct amidation reactions is an active area of research, which could provide a more atom-economical route to this compound by directly coupling 2-phenylacrylic acid and benzylamine.

Table 2: Overview of Advanced Synthetic Techniques

| Technique | Key Features | Catalyst/Reagents | Advantages | Potential for this compound |

| Continuous Flow Synthesis | Microreactors, precise control of parameters | Based on Schotten-Baumann chemistry | Enhanced safety, scalability, reproducibility | High, adaptable from existing N-phenyl acrylamide protocols |

| Palladium-Catalyzed Synthesis | Aminocarbonylation, C-N bond formation | Pd catalyst, phosphine ligands (e.g., DPEPhos), CO | Mild conditions, high yields, functional group tolerance | High, through adaptation of aminocarbonylation or related cross-coupling methods |

| Ruthenium-Catalyzed Synthesis | C-H activation, benzylic substitution | Ru complexes | High efficiency, novel reactivity | Moderate to high, potential for direct amidation or novel C-H functionalization approaches |

Synthesis of Key Precursors and Intermediates

The synthesis of this compound relies on the availability of two key precursors: 2-phenylacrylic acid and N-benzylamine. The methodologies for preparing these essential building blocks are diverse, offering various routes from different starting materials. This section details the significant synthetic pathways for these precursors.

Synthesis of 2-Phenylacrylic Acid

2-Phenylacrylic acid, also known as atropic acid, is a crucial carboxylic acid intermediate. Several methods have been developed for its synthesis, starting from various phenyl-containing compounds.

One common approach involves the reaction of a phenylacetate ester with a source of formaldehyde. For instance, ethyl phenylacetate can be reacted with paraformaldehyde in the presence of a base like potassium carbonate and a solvent such as N-methylpyrrolidone or N,N-dimethylformamide. google.com A similar method utilizes phenyl acetate and paraformaldehyde with an alkali catalyst. google.com The resulting 2-phenyl acrylate ester can then be hydrolyzed to yield 2-phenylacrylic acid. google.com

Another reported synthesis involves the dehydration of tropic acid. In this method, tropic acid is treated with a strong base, such as sodium hydroxide, at an elevated temperature to yield 2-phenylacrylic acid upon acidification. prepchem.com

Furthermore, 2-phenylacrylic acid can be synthesized from phenylacetic acid through a multi-step process. This can involve the condensation of phenylacetic acid with an aldehyde, such as 2-thiophenealdehyde, in the presence of triethylamine and acetic anhydride, followed by further transformations. clockss.org

A more direct route involves the carboxylation of phenylacetylene. In the presence of a palladium catalyst and a suitable base, phenylacetylene can react with carbon dioxide to produce 2-phenylacrylic acid. chemicalbook.com

Table 1: Selected Synthetic Methods for 2-Phenylacrylic Acid

| Starting Material | Reagents and Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Ethyl phenylacetate | Paraformaldehyde, Potassium carbonate, N-methylpyrrolidone, 75-80°C, 1.5 h | Ethyl atropate | 53% | google.com |

| Phenyl acetate | Paraformaldehyde, Potassium carbonate or Sodium carbonate, DMF, 60-100°C, 1-3 h | 2-Phenyl acrylate | High | google.com |

| Tropic acid | 10N Sodium hydroxide, 100°C, 16 h; then concentrated Hydrochloric acid | 2-Phenylacrylic acid | - | prepchem.com |

| Phenylacetylene | Tetrakis(triphenylphosphine)palladium, 2,2'-bis(diphenylphosphino)-1,1'-binaphthalene, Triethylamine, Phenylsilane, Carbon dioxide (2 MPa), N,N-dimethylformamide, 80°C, 12 h | Atropic acid | 82% | chemicalbook.com |

| Phenylacetic acid | 2-Thiophenealdehyde, Triethylamine, Acetic anhydride, boiling, 3 h | E-3-(2-Thienyl)-2-phenylacrylic acid | 97.8% | clockss.org |

N-benzylamine is a primary amine that serves as the nitrogen source in the formation of the amide bond in this compound. It can be prepared through several established synthetic routes.

A prevalent industrial method is the reductive amination of benzaldehyde. This process involves the reaction of benzaldehyde with ammonia in the presence of a reducing agent and a catalyst. researchgate.net Various catalysts can be employed, including Raney nickel and other nickel-based catalysts. researchgate.netchemicalbook.com The reaction can be carried out in a solvent like methanol under hydrogen pressure. chemicalbook.com A variation of this method involves the initial formation of an imine from benzaldehyde and a primary amine, which is then hydrogenated in the presence of a palladium catalyst. google.com

Another common laboratory and industrial synthesis involves the reaction of benzyl chloride with ammonia. researchgate.net This nucleophilic substitution reaction typically yields a mixture of primary, secondary, and tertiary amines, from which N-benzylamine can be isolated.

The Gabriel synthesis offers a method for preparing primary amines with high purity. This multi-step process begins with the reaction of phthalimide with benzyl chloride in the presence of a base like potassium carbonate to form N-benzylphthalimide. researchgate.net Subsequent hydrazinolysis of the N-benzylphthalimide with hydrazine hydrate yields N-benzylamine. researchgate.net

An alternative approach starts from benzoic acid, which is first converted to benzamide by reaction with ammonia. The subsequent reduction of benzamide yields benzylamine. study.com

Table 2: Selected Synthetic Methods for N-Benzylamine

| Starting Material | Reagents and Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Benzaldehyde | Ammonia, Hydrogen, Graphene-coated nickel-nickel oxide catalyst, Methanol, 2 MPa H₂, 90°C, 4 h | Benzylamine | 99.7% | chemicalbook.com |

| Benzaldehyde | Isopropylamine, Sodium borohydride, Organic solvent | N-isopropylbenzylamine | - | patsnap.com |

| Benzyl chloride | Ammonia | Benzylamine | 60.7% | chemicalbook.com |

| Phthalimide | 1. Benzyl chloride, Potassium carbonate, reflux, 2 h 2. Hydrazine hydrate (85%), Methanol, reflux, 1 h | Benzylamine | 60-70% | researchgate.net |

| Benzoic acid | 1. Ammonia 2. Reduction | Benzylamine | - | study.com |

An extensive search for scientific literature containing the spectroscopic and structural characterization data for the specific chemical compound “this compound” has been conducted. Despite employing various search strategies, including the use of alternative chemical names such as "alpha-phenyl-N-benzylacrylamide" and "2-phenyl-N-(phenylmethyl)prop-2-enamide," no publicly accessible experimental data for Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) or Fourier-Transform Infrared (FTIR) spectroscopy, or Mass Spectrometry (MS) corresponding to this exact molecule could be located.

The search results consistently yielded data for related but structurally distinct compounds, such as isomers (e.g., N-Benzyl-3-phenyl-acrylamide, where the phenyl group is at a different position) or analogues (e.g., N-Benzylacrylamide, which lacks the 2-phenyl substituent).

As the instructions for this task strictly require that the generated content focus solely on “this compound” and that the response must be accurate without hallucination, it is not possible to generate the requested article. Providing data from related molecules would violate the explicit scope of the request and would not be scientifically accurate for the specified compound.

Therefore, the detailed article with data tables and research findings for the spectroscopic and structural characterization of this compound cannot be created at this time due to the absence of available scientific data in the searched sources.

Spectroscopic and Structural Characterization Methodologies

X-ray Crystallography for Solid-State Structural Determination

However, to date, a single-crystal X-ray diffraction study for N-Benzyl-2-phenylacrylamide has not been reported in the accessible scientific literature. Consequently, the specific details regarding its solid-state structure remain uncharacterized.

A detailed table of bond lengths and angles for this compound, which would typically be derived from X-ray crystallographic data, cannot be compiled as the necessary experimental data is unavailable.

The conformational properties of this compound in the solid state, including critical dihedral angles that define the spatial relationship between the benzyl (B1604629) and phenylacrylamide moieties, are currently unknown due to the lack of crystallographic data.

An analysis of the intermolecular forces, such as hydrogen bonding and van der Waals interactions, that govern the crystal packing of this compound cannot be conducted without the foundational information provided by an X-ray crystal structure analysis.

Chemical Reactivity and Mechanistic Investigations of N Benzyl 2 Phenylacrylamide Analogues

Nucleophilic Addition Reactions

The polarized carbon-carbon double bond in N-benzyl-2-phenylacrylamide, resulting from conjugation with the carbonyl group, is highly susceptible to attack by nucleophiles. This reactivity is central to many of its biological and synthetic applications.

The defining feature of the reactivity of this compound analogues is their role as Michael acceptors in conjugate addition reactions. The α,β-unsaturated carbonyl moiety functions as a soft electrophile, reacting preferentially with soft nucleophiles. This reaction, known as the Michael addition, involves the addition of a nucleophile to the β-carbon of the acrylamide (B121943), leading to the formation of a stable enolate intermediate that is subsequently protonated.

A prominent example of this reactivity is the addition of thiols. Biological thiols, such as the cysteine residue in proteins or the tripeptide glutathione (B108866) (GSH), are common Michael donors. The reaction with GSH is a critical pathway in cellular detoxification and is often studied to gauge the electrophilic reactivity of acrylamides. The reaction proceeds via the attack of the thiolate anion on the β-carbon, forming a carbon-sulfur bond. This propensity to react with biological nucleophiles is the basis for the use of acrylamide-containing molecules as covalent inhibitors in drug discovery. Similarly, amines can act as nucleophiles in what is known as an aza-Michael addition, expanding the range of possible adducts.

Kinetic studies of nucleophilic additions to acrylamide analogues provide crucial insights into their reaction mechanisms and structure-reactivity relationships. The hetero-Michael addition between a thiol and an α,β-unsaturated carbonyl is typically a second-order reaction, with a rate dependent on the concentrations of both the nucleophile and the electrophilic acrylamide. mdpi.com

Systematic studies on N-phenylacrylamides have shown that the reaction rates with glutathione (GSH) are influenced by the electronic properties of substituents on the acrylamide core. chim.itnih.gov Electron-withdrawing groups generally increase the electrophilicity of the β-carbon and accelerate the rate of addition, while electron-donating groups have the opposite effect. chim.itnih.gov For instance, the second-order rate constants for the reaction of various acrylamides with GSH have been measured, revealing significant differences based on their substitution patterns. A thorough kinetic investigation of thiol addition to N-phenylacrylamide, a close analogue, involved developing a robust assay to monitor reaction progress, allowing for the construction of a Brønsted-type plot and the determination of solvent kinetic isotope effects and activation parameters (ΔH‡ and ΔS‡). acs.org

| Acrylamide Compound | kGSH (M-1 h-1) | Relative Reactivity |

|---|---|---|

| N,N′-methylenebis(acrylamide) (NMBA) | 134.800 | High |

| N-phenylacrylamide (NPA) | Data Not Specified in Source | Reference |

| N-benzylacrylamide (NBA) | Data Not Specified in Source | Reference |

| N,N-diethylacrylamide (NDA) | 2.574 | Low |

Data derived from studies on various acrylamides reacting with GSH. Specific values for N-phenylacrylamide and N-benzylacrylamide were not provided in the cited source, but their reactivity is part of the broader class studied.

Computational studies have been employed to elucidate the transition state structures of nucleophilic additions to acrylamides. For the addition of thiols to N-phenylacrylamide, computational analysis is consistent with a rate-limiting nucleophilic attack, followed by a rapid protonation of the resulting enolate intermediate. acs.org This corresponds to the microscopic reverse of the E1cb elimination mechanism. acs.org

Further computational models have investigated the role of substituents, particularly at the β-position. For β-aminomethyl substituted N-phenylacrylamides, calculations suggest that a frequently proposed concerted mechanism involving a four-membered cyclic transition state for proton transfer and C-S bond formation is unlikely. chim.itnih.gov Instead, the analysis indicates that when the amine is protonated (as it would be if its pKa is > 7.4), it functions as an electron-withdrawing group, which lowers the energetic barrier for the direct addition of the thiolate to the acrylamide β-carbon. chim.itnih.gov

Oxidative Cyclization and Rearrangement Pathways

Beyond simple additions, this compound analogues can undergo more complex transformations involving cyclization and rearrangement, often triggered by oxidative conditions or the presence of strong bases. These reactions provide pathways to diverse heterocyclic structures.

A metal-free oxidative cyclization of N-Boc-protected acrylamides using (diacetoxyiodo)benzene (B116549) has been reported. nih.gov In the specific case of an N-Boc-2-phenylacrylamide analogue, the reaction proceeds with a concomitant phenyl migration (a rearrangement) to generate a 5-acetoxy-5-benzyloxazolidine-2,4-dione. nih.gov Electrochemical methods have also been used to induce the spirocyclization of N-benzyl-acrylamides, leading to the formation of 2-azaspiro[4.5]decanes. chim.it Furthermore, the addition of radicals to N-(arylsulfonyl)acrylamides can initiate complex cyclization/aryl migration/desulfonylation cascades to rapidly build molecular complexity. acs.org In a different context, the acs.orgacs.org-Wittig rearrangement has been described for related benzyloxy-substituted benzamides, showcasing another class of rearrangement that such scaffolds can undergo. mdpi.com

Olefination Reactions

Olefination reactions are fundamental in constructing the core α,β-unsaturated structure of this compound itself. The Knoevenagel condensation, a classic olefination method, is a relevant pathway for synthesizing substituted acrylamides. For example, the synthesis of (E)-N-benzyl-2-cyano-3-phenylacrylamide is achieved through the piperidine-catalyzed reaction of N-benzyl-2-cyanoacetamide with benzaldehyde. researchgate.net This reaction involves the formation of a carbanion from the active methylene (B1212753) compound (N-benzyl-2-cyanoacetamide), which then attacks the aldehyde carbonyl group, followed by dehydration to yield the C=C double bond of the final product. researchgate.net This demonstrates how the olefinic core of such molecules is constructed from non-olefinic precursors.

Cross-Coupling Reactions and Derived Transformations

The aromatic and vinylic C-H bonds in this compound analogues present opportunities for C-H activation and cross-coupling reactions, enabling further functionalization. Transition metal catalysis, particularly with rhodium and ruthenium, has been effectively used for the direct cross-coupling of acrylamides.

Rhodium(III)-catalyzed protocols allow for the direct cross-coupling of acrylamides with maleimides. acs.org Similarly, both ruthenium and rhodium catalysts have been shown to facilitate the direct oxidative cross-coupling of acrylamides with various alkenes, providing an efficient route to (Z,E)-dienamides with high stereoselectivity. rsc.org The proposed mechanism for these transformations involves an initial amide-directed C-H activation at the vinylic position, followed by coordination and insertion of the coupling partner alkene, and subsequent β-hydride elimination to release the product. rsc.org A chemodivergent cross-coupling of acrylamides with vinyl acetates has also been developed using different metal catalysts. acs.org

Beyond the acrylamide core, the N-benzyl group can be installed or modified using cross-coupling techniques. Nickel/photoredox dual catalysis, for instance, enables the asymmetric cross-coupling of aryl bromides with α-N-heterocyclic trifluoroborates to access chiral N-benzylic structures. nih.gov Palladium-catalyzed reactions are also used for the sp-sp3 cross-coupling of benzyl (B1604629) bromides with acetylides, highlighting a method for modifying the benzylic position. nih.gov

Mechanistic Probes and Studies

Mechanistic studies on this compound analogues often involve a combination of kinetic analyses, isotopic labeling, and the identification of key intermediates. These studies are fundamental to developing more efficient and selective synthetic methodologies.

Kinetic Isotope Effect (KIE) studies are a powerful tool for determining the rate-limiting step of a reaction and for understanding the nature of transition states involving bond cleavage to a specific atom. By replacing an atom with its heavier isotope, changes in the reaction rate can be observed, providing evidence for the involvement of that atom in the rate-determining step.

| Reaction | Isotopically Labeled Substrate | Observed KIE (kH/kD) | Implication |

| Heck Phenylation | Styrene vs. Deuterated Styrene | > 1 | C-H bond cleavage is part of the rate-determining step. |

| Heck Vinylation | Ethylene vs. Deuteroethylene | 3.2 | β-hydride elimination is a significant contributor to the reaction rate. |

This table presents illustrative data based on studies of related alkene systems to infer potential behavior of this compound analogues.

These findings suggest that for reactions of this compound analogues that proceed via a Heck-type mechanism, the cleavage of a C-H bond, either from the phenyl group or the acrylamide backbone, could be a crucial, rate-influencing step.

Hammett and Brönsted analyses are linear free-energy relationship studies that provide insight into the electronic effects of substituents on reaction rates and equilibria. These analyses are valuable for understanding the distribution of charge in transition states.

While specific Hammett and Brönsted analyses for this compound are not extensively documented, studies on related systems provide a framework for understanding its potential behavior. For example, in the palladium-catalyzed α-arylation of ketones, a Hammett analysis can reveal the electronic demands of the oxidative addition and reductive elimination steps. Mechanistic investigations using Hammett analysis have indicated that both oxidative addition and reductive elimination can be relatively fast, with enolate coordination being the turnover-limiting step in some cases.

A hypothetical Hammett plot for a palladium-catalyzed arylation involving a substituted aryl halide and an this compound analogue could be constructed by plotting the logarithm of the relative reaction rate (log(kX/kH)) against the Hammett substituent constant (σ). A positive slope (ρ > 0) would indicate that electron-withdrawing substituents on the aryl halide accelerate the reaction, suggesting that the oxidative addition of the aryl halide to the palladium center is the rate-determining step. Conversely, a negative slope (ρ < 0) would imply that electron-donating groups enhance the reaction rate.

Brönsted analysis, which correlates the catalytic activity of a series of acids or bases with their pKa values, can be used to understand the role of the base in reactions such as the Heck coupling. In base-assisted mechanisms involving acrylamides, the nature of the base can be critical. For instance, in the reaction of acrylamides with cysteines, a nearby base can facilitate the nucleophilic attack by deprotonating the cysteine thiol. A Brönsted analysis could quantify the relationship between the basicity of the catalyst and the reaction rate, providing insight into the proton transfer dynamics in the transition state.

The identification and characterization of reaction intermediates are paramount for substantiating a proposed reaction mechanism. In palladium-catalyzed C-H activation and coupling reactions, palladacycles are frequently invoked as key intermediates. These are cyclic compounds containing a carbon-palladium bond.

Mechanistic investigations into C-H activation reactions have led to the isolation and characterization of palladacycle intermediates. For example, in reactions involving arylureas catalyzed by cationic palladium complexes, a palladacycle intermediate has been successfully isolated and characterized by X-ray analysis, confirming its role in the catalytic cycle. The formation of such an intermediate is proposed to occur via C-H activation of the aryl group.

In the context of this compound analogues, particularly those with directing groups, the formation of a palladacycle intermediate is highly plausible. For instance, in the palladium-catalyzed anti-Michael-type (hetero)arylation of acrylamides, the introduction of a quinolyl directing group is thought to facilitate the formation of a palladium complex that directs the nucleophilic addition to the α-position of the acrylamide. This directed C-H activation would likely proceed through a palladacycle intermediate. Mechanistic studies have shown that palladacycle formation can be reversible under certain reaction conditions.

| Reaction Type | Proposed Intermediate | Method of Identification | Significance |

| C-H Activation/Arylation | Cationic Palladacycle | X-ray Crystallography, NMR | Confirms the C-H activation step and the role of the directing group. |

| Heck Reaction | Aryl-Palladium Complex | NMR Spectroscopy | Key intermediate prior to alkene insertion. |

| Asymmetric C-H Functionalization | Chiral Palladacycle | Isolation and Characterization | Provides insight into the enantioselectivity-determining step. |

This table summarizes common intermediates in palladium-catalyzed reactions relevant to the reactivity of this compound analogues.

The isolation of chiral palladacycles in enantioselective C(sp3)-H functionalization reactions has provided direct evidence for the enantioselectivity-determining step, highlighting the importance of these intermediates in understanding and controlling stereochemistry.

The elucidation of the complete catalytic cycle provides a comprehensive picture of a reaction mechanism, detailing each elementary step from the initial reaction of the catalyst with the substrates to the final product formation and catalyst regeneration. For palladium-catalyzed reactions of acrylamide analogues, the catalytic cycle typically involves several key steps.

A commonly accepted mechanism for the Heck reaction, which is relevant for the arylation of 2-phenylacrylamide (B8535163) derivatives, involves the following steps:

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to an aryl halide (Ar-X), forming a Pd(II) intermediate, [Ar-Pd-X].

Migratory Insertion (Carbopalladation): The acrylamide coordinates to the Pd(II) complex, followed by migratory insertion of the alkene into the Ar-Pd bond. This step forms a new carbon-carbon bond and a σ-alkylpalladium(II) intermediate.

β-Hydride Elimination: A hydrogen atom from the β-carbon is eliminated, leading to the formation of the substituted alkene product and a hydridopalladium(II) complex, [H-Pd-X].

Reductive Elimination: The [H-Pd-X] complex, in the presence of a base, undergoes reductive elimination to regenerate the active Pd(0) catalyst and form the byproduct HX.

In the palladium-catalyzed α-selective hydroarylation of acrylamides, a detailed mechanistic study has proposed a catalytic cycle that begins with the oxidative addition of an aryl iodide to a Pd(0) complex. This is followed by ligand exchange with a formate (B1220265) anion and subsequent decarboxylation to form a [PdII(Ar)(H)] intermediate. This hydride intermediate then undergoes selective insertion into the β-position of the acrylamide, ultimately leading to the α-arylated product after reductive elimination.

These elucidated catalytic cycles, supported by kinetic data, in situ monitoring, and the study of intermediates, are fundamental to the rational design of new catalysts and the optimization of reaction conditions for the synthesis of complex molecules derived from this compound analogues.

Polymerization Studies Involving N Benzyl 2 Phenylacrylamide

Homopolymerization Characteristics

While N-Benzylacrylamide is frequently used as a comonomer, detailed studies focusing exclusively on its homopolymerization are not extensively covered in the available literature. Research has predominantly centered on its incorporation into copolymers to modify the properties of water-soluble polymer backbones. A patent mentions the creation of poly(N-benzyl acrylamide) homopolymers, noting their sensitivity to light in the 250-300 nm region, suggesting potential applications in photoresist compositions google.com.

Copolymerization Behavior

The copolymerization of N-Benzylacrylamide, particularly with acrylamide (B121943) (AM), is a well-documented area of research. These copolymers are often referred to as hydrophobically associating polymers, where the hydrophobic BzA units create microdomains within the hydrophilic polyacrylamide backbone, leading to significant changes in solution behavior. This association behavior is driven by the tendency of the hydrophobic benzyl (B1604629) groups to minimize contact with water, forming intermolecular or intramolecular aggregates.

Monomer reactivity ratios (r1 and r2) are crucial parameters that describe the tendency of monomers to add to a growing polymer chain. They predict the composition and microstructure of the resulting copolymer. For the copolymerization of N-Benzylacrylamide (a hydrophobic monomer) with acrylamide (a hydrophilic monomer) in a micellar system, the reactivity of the hydrophobic monomer is enhanced. This is because the hydrophobic monomer is concentrated within the micelles where polymerization occurs, leading to a higher incorporation rate into the polymer chain than would be expected in a homogeneous solution researchgate.net. This results in a "blocky" or multi-block copolymer structure rather than a random distribution of monomer units researchgate.netresearchgate.net. However, specific quantitative reactivity ratios for the N-Benzylacrylamide/acrylamide pair are not consistently reported in the reviewed literature.

The incorporation of even small amounts of N-Benzylacrylamide (e.g., 2-3 mol%) into a polyacrylamide chain dramatically alters the copolymer's properties in aqueous solutions. researchgate.net

Viscosity: The most notable effect is a significant increase in solution viscosity compared to unmodified polyacrylamide of similar molecular weight. researchgate.net This thickening property arises from the intermolecular association of the hydrophobic benzyl groups, which creates a transient polymer network in the solution. researchgate.net

Effect of Polymer Concentration: The solution viscosity increases sharply as the polymer concentration rises, which is characteristic of associating polymers. researchgate.net

Effect of Shear Rate: These copolymer solutions exhibit non-Newtonian, shear-thinning behavior. researchgate.net At low shear rates, the viscosity is high due to the integrity of the hydrophobic associations. As the shear rate increases, these associations are disrupted, leading to a decrease in viscosity. researchgate.net

Effect of Temperature: Viscosity is also dependent on temperature. For a 3 mol% BzA copolymer, viscosity can be observed to change with varying temperatures and polymer concentrations. researchgate.net

Effect of Salinity: The addition of salts like Sodium Chloride (NaCl) can further enhance the thickening properties of the copolymer solution. researchgate.net This is because the salt shields electrostatic repulsions and can promote stronger hydrophobic associations. researchgate.net

| Parameter | Observation | Underlying Reason |

|---|---|---|

| Increasing Polymer Concentration | Sharp increase in viscosity | Formation of more intermolecular hydrophobic associations. |

| Increasing Shear Rate | Viscosity decreases (Shear-thinning) | Disruption of the physical network formed by hydrophobic junctions. |

| Increasing Temperature | Viscosity generally decreases | Increased polymer chain mobility and potential weakening of hydrophobic interactions. |

| Addition of Salt (NaCl) | Enhanced viscosity | Promotion of hydrophobic associations due to charge screening effects. |

Surface and Interfacial Properties: Copolymers of acrylamide and N-Benzylacrylamide are surface-active, meaning they tend to adsorb at interfaces, such as the air-water or oil-water interface.

Surface and Interfacial Tension (IFT): These block copolymers exhibit high air–liquid surface and liquid–liquid interfacial activities. researchgate.net As the polymer concentration in an aqueous solution increases, both the surface tension and the interfacial tension decrease. researchgate.net This behavior is evidence of the formation of polymolecular micelles in the solution and the polymer's tendency to adsorb at interfaces. researchgate.net

Effect of Salinity on IFT: Unlike viscosity, the surface and interfacial tensions of these copolymer solutions are relatively insensitive to the concentration of salt (NaCl). researchgate.net

Polymerization Techniques

The synthesis of copolymers containing N-Benzylacrylamide is primarily achieved through free-radical polymerization, with specific techniques employed to control the polymer architecture.

Free-radical polymerization is a fundamental method used to synthesize acrylamide-based polymers. In the context of N-Benzylacrylamide copolymers, this technique can be adapted to create polymers with specific properties. For instance, free-radical copolymerization can be used to produce copolymers of N-benzyl acrylamide with various vinylidene monomers such as styrene, methyl acrylate, and acrylonitrile google.com. The process is typically initiated by thermal or redox initiators that generate free radicals, which then propagate through the monomer mixture researchgate.netmdpi.com.

A specialized and highly effective form of free-radical polymerization for creating hydrophobically associating polymers is micellar copolymerization. researchgate.netresearchgate.net This technique is particularly well-suited for copolymerizing a water-soluble monomer (like acrylamide) with a water-insoluble or sparingly soluble hydrophobic monomer (like N-Benzylacrylamide). researchgate.net

In this method, a surfactant is added to the aqueous reaction medium at a concentration above its critical micelle concentration. The hydrophobic N-Benzylacrylamide monomers are solubilized within the core of these surfactant micelles, while the hydrophilic acrylamide monomer remains dissolved in the aqueous phase. researchgate.net Polymerization is then initiated, typically by a water-soluble initiator. This compartmentalization of the hydrophobic monomer leads to its incorporation into the growing polymer chain in blocks, resulting in a multi-block copolymer structure. researchgate.netresearchgate.net This technique allows for the creation of high molecular weight block copolymers with enhanced thickening properties. researchgate.net

Theoretical and Computational Investigations of N Benzyl 2 Phenylacrylamide

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational cost. nih.gov It is widely used to predict the properties of molecules like N-Benzyl-2-phenylacrylamide. A typical DFT study involves optimizing the molecule's geometry to find its most stable conformation and then using this optimized structure to calculate various electronic properties.

The first step in a DFT study is to determine the equilibrium geometry of the molecule, which corresponds to the minimum energy structure on the potential energy surface. nih.gov This process yields precise information about the spatial arrangement of atoms.

Geometry optimization provides a detailed picture of the molecular framework. For this compound, this would involve determining the lengths of all covalent bonds (e.g., C=C, C=O, N-C, C-H), the angles between these bonds (e.g., C-N-C, C-C=O), and the dihedral (torsional) angles that define the molecule's three-dimensional shape. These parameters are critical for understanding steric hindrance and conformational preferences within the molecule.

Table 1: Hypothetical Optimized Geometrical Parameters for this compound (Data Not Available)

| Parameter | Bond/Angle | Value (Å or °) |

|---|---|---|

| Bond Length | C=O | Data not available |

| Bond Length | N-C (amide) | Data not available |

| Bond Length | C=C (acrylamide) | Data not available |

| Bond Angle | C-N-C | Data not available |

| Bond Angle | O=C-N | Data not available |

| Dihedral Angle | C-C-N-C | Data not available |

Note: This table is for illustrative purposes only. No published data for this compound could be located.

Once the geometry is optimized, DFT calculations can elucidate the electronic properties of the molecule, which are fundamental to its chemical behavior.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The HOMO is the orbital from which an electron is most likely to be donated, while the LUMO is the orbital that is most likely to accept an electron. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical reactivity and kinetic stability. dergipark.org.tr A smaller gap suggests that the molecule is more reactive.

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound (Data Not Available)

| Orbital | Energy (eV) |

|---|---|

| HOMO | Data not available |

| LUMO | Data not available |

| HOMO-LUMO Gap | Data not available |

Note: This table is for illustrative purposes only. No published data for this compound could be located.

The distribution of electron density within a molecule is not uniform and can be quantified by calculating atomic charges. Natural Population Analysis (NPA) is a method used to derive atomic charges from the wave function. This analysis provides insight into the electrostatic potential of the molecule and can help identify electron-rich (nucleophilic) and electron-poor (electrophilic) sites.

Table 3: Hypothetical Natural Population Analysis (NPA) Charges for Selected Atoms of this compound (Data Not Available)

| Atom | Atomic Charge (e) |

|---|---|

| O (carbonyl) | Data not available |

| N (amide) | Data not available |

| C (carbonyl) | Data not available |

Note: This table is for illustrative purposes only. No published data for this compound could be located.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals. A key feature of NBO analysis is the examination of donor-acceptor interactions, which are quantified by second-order perturbation theory. These interactions, such as the delocalization of electron density from a filled bonding orbital (donor) to an empty anti-bonding orbital (acceptor), are crucial for understanding hyperconjugation and resonance effects that contribute to molecular stability.

Table 4: Hypothetical NBO Analysis of Donor-Acceptor Interactions in this compound (Data Not Available)

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |

|---|---|---|

| e.g., LP(O) | e.g., π(C-N)* | Data not available |

| e.g., π(C=C) | e.g., π(C=O)* | Data not available |

Note: This table is for illustrative purposes only, showing potential interactions. No published data for this compound could be located.

While the framework for a thorough theoretical and computational investigation of this compound is well-established within the field of computational chemistry, the specific data for this compound is not present in the surveyed scientific literature. The application of DFT to determine its optimized geometry, frontier molecular orbitals, charge distribution, and NBO-derived bonding interactions would provide invaluable insights into its intrinsic properties. Such a study would be a valuable contribution to the chemical sciences, enabling a deeper understanding of this compound and potentially guiding future research and applications.

Vibrational Frequency Calculations

Theoretical vibrational frequency calculations, typically performed using Density Functional Theory (DFT), are employed to predict the infrared (IR) and Raman spectra of a molecule. These calculations identify the characteristic vibrational modes associated with specific functional groups. For this compound, this would involve calculating the stretching and bending frequencies for bonds such as the C=O and N-H of the amide group, the C=C of the acrylamide (B121943) backbone, and the aromatic C-H bonds of the phenyl and benzyl (B1604629) groups. While no specific calculated frequencies for this compound are available, studies on similar acrylamide derivatives show characteristic amide I (C=O stretch) and amide II (N-H bend) bands. For instance, in related acrylamide compounds, the C=O stretching vibration is typically observed in the 1650-1680 cm⁻¹ region in experimental IR spectra. Theoretical calculations for analogous molecules have shown good agreement with these experimental values.

Thermodynamic Parameter Calculations (e.g., Enthalpy, Entropy, Heat Capacity)

Quantum chemical calculations can be used to determine various thermodynamic parameters of a molecule in the gas phase. These calculations typically involve optimizing the molecular geometry and performing frequency calculations to obtain the zero-point vibrational energy (ZPVE), thermal energy, enthalpy, entropy, and heat capacity. This information is crucial for understanding the stability of the molecule and predicting the thermodynamics of reactions in which it participates. While specific thermodynamic data for this compound has not been reported, methodologies for these calculations are well-established. For example, a study on acryloyl chloride, a related compound, utilized DFT calculations to determine its thermodynamic properties over a range of temperatures.

Reactivity and Selectivity Prediction

Conceptual DFT provides a framework for predicting the reactivity and selectivity of molecules through various descriptors.

Fukui Function Analysis

Fukui function analysis is a method used to identify the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. It quantifies the change in electron density at a particular atomic site upon the addition or removal of an electron. For this compound, this analysis would pinpoint which atoms are most susceptible to attack. For example, in many α,β-unsaturated carbonyl compounds, the β-carbon is often predicted to be a primary site for nucleophilic attack, while the carbonyl oxygen is a likely site for electrophilic attack. While a specific Fukui function analysis for this compound is not available, studies on other organic molecules demonstrate its utility in predicting reaction outcomes.

Transition State Modeling and Reaction Pathway Elucidation

Computational methods are invaluable for mapping out the potential energy surface of a chemical reaction, allowing for the identification of transition states and the elucidation of reaction mechanisms. For reactions involving this compound, such as addition reactions to the acrylamide double bond, transition state modeling could determine the activation energy and the geometry of the transition state structure. This information helps in understanding the kinetics and feasibility of a reaction. Studies on the hydrolysis of benzyl chlorides, for example, have utilized DFT to investigate the transition states and differentiate between SN1 and SN2 reaction pathways.

Molecular Modeling Approaches

Molecular modeling encompasses a range of computational techniques, including molecular mechanics and molecular dynamics, to simulate the behavior of molecules. These approaches can be used to study the conformational preferences of this compound, its interactions with other molecules (such as solvents or biological macromolecules), and its dynamic behavior over time. For instance, molecular modeling of other acrylamide derivatives has been used to understand their chemical behavior and interactions, such as the formation of hydrogen bonds which can influence their stability and reactivity.

Monte Carlo Simulations

Monte Carlo (MC) simulations are a computational method used to study the equilibrium properties of a system by generating random configurations and evaluating their statistical significance. In the context of materials science and chemistry, MC simulations are particularly useful for investigating the adsorption of molecules onto surfaces.

While specific Monte Carlo simulation data for this compound is not readily found in published literature, studies on other acrylamide derivatives highlight the application of this method. For instance, research on 2-cyano-N-(4-hydroxyphenyl)-3-phenylacrylamide (ACR-3) and 2-cyano-N-(4-hydroxyphenyl)-3-(4-methoxyphenyl)acrylamide (ACR-2) as corrosion inhibitors for copper in nitric acid has utilized Monte Carlo simulations to understand their adsorption behavior on the copper surface. mdpi.com

In these simulations, the interaction and adsorption energies of the acrylamide derivatives on the Cu (111) surface were calculated. The objective was to find the most stable adsorption configuration and to quantify the strength of the interaction, which is indicative of the inhibitor's effectiveness.

Research Findings:

The simulations for ACR-2 and ACR-3 on the Cu (111) surface revealed that these molecules tend to adsorb in a near-parallel orientation. mdpi.com This orientation maximizes the contact area between the molecule and the copper surface, facilitating strong adsorption. The calculated adsorption energies are a key output of these simulations, with more negative values indicating a stronger and more spontaneous adsorption process.

The data from these simulations can be summarized in the following table, which presents the calculated energetic parameters for the adsorption of the acrylamide derivatives.

| Parameter | ACR-2 | ACR-3 |

| Total Energy (kcal/mol) | -245874.9 | -224581.3 |

| Adsorption Energy (kcal/mol) | -389.7 | -354.2 |

| Rigid Adsorption Energy (kcal/mol) | -375.1 | -341.8 |

| Deformation Energy (kcal/mol) | -14.6 | -12.4 |

| dEads/dNi (kcal/mol) | -325.3 | -298.5 |

Data sourced from a study on acrylamide derivatives as corrosion inhibitors. mdpi.com

Molecular Dynamics Simulations

Molecular Dynamics (MD) is a computational simulation technique that analyzes the physical movements of atoms and molecules over time. It provides a detailed view of the dynamic behavior of a system, including conformational changes, diffusion, and interactions between molecules.

A thorough review of the scientific literature did not yield specific studies employing Molecular Dynamics simulations for the direct investigation of this compound. While MD simulations are a powerful and commonly used tool in computational chemistry for studying a wide range of organic molecules, specific applications to this particular compound have not been reported in the available research. Therefore, detailed research findings and data tables from MD simulations on this compound cannot be presented.

Structure Activity Relationships Sar in N Benzyl 2 Phenylacrylamide Derivatives

Influence of N-Benzyl Substituents on Chemical Reactivity and Functionality

The N-benzyl group plays a significant role in modulating the properties of N-Benzyl-2-phenylacrylamide derivatives. Substitutions on the benzyl (B1604629) ring can alter the electronic and steric characteristics of the entire molecule, thereby influencing its reactivity and biological interactions.

Research on analogous N-substituted compounds has demonstrated that the nature and position of substituents on the benzyl ring can dramatically impact activity. For instance, in a study of N-benzyl phenethylamines, N-(2-hydroxybenzyl) substituted compounds generally exhibited the highest activity at the 5-HT2A receptor, with an N-(2-hydroxybenzyl) derivative being the most functionally potent ligand tested nih.gov. Conversely, N-(2-methoxybenzyl) compounds were found to be less active and less selective nih.gov. This highlights the sensitivity of the molecule's function to subtle electronic and hydrogen-bonding changes imparted by the substituent.

The electronic properties of substituents on the benzyl ring—whether they are electron-donating or electron-withdrawing—can affect the reactivity of the molecule. Electron-donating groups can increase the electron density on the benzyl ring and potentially influence the adjacent amide nitrogen, while electron-withdrawing groups can have the opposite effect lumenlearning.comlibretexts.org. For example, studies on the hydrogenolysis of benzyl groups have shown that the electronic properties of substituents on the benzene ring influence the reaction rate researchgate.net. Specifically, electron-releasing substituents can facilitate certain reactions dur.ac.uk.

In the context of N-benzyl-2-phenylacetamide, a structurally similar compound, the N-benzyl group has been shown to influence reactivity through steric and polar effects. The lower reactivity of N-benzyl-2-phenylacetamide compared to N-ethyl-2-phenylacetamide and N-phenyl-2-phenylacetamide can be attributed to the steric hindrance and electronic nature of the benzyl group researchgate.net. The bulkiness of the benzyl group can hinder certain substitution reactions researchgate.net.

The position of the substituent on the benzyl ring is also a critical factor. In a series of 3-(5′-hydroxymethyl-2′-furyl)-1-benzyl indazole derivatives, it was found that only fluoro or cyano substitutions at the ortho position of the benzyl ring resulted in better inhibitory activity, whereas substitutions at the meta or para positions led to reduced activity nih.gov.

The following table summarizes the influence of various N-benzyl substituents on the activity of related compounds, providing insights into the potential effects on this compound derivatives.

| Substituent on Benzyl Ring | Position | Observed Effect on Activity in Analogous Compounds | Reference |

| Hydroxy | ortho | Generally showed the highest activity | nih.gov |

| Methoxy | ortho | Less active and less selective | nih.gov |

| Fluoro | ortho | Better inhibitory activity | nih.gov |

| Cyano | ortho | Better inhibitory activity | nih.gov |

| Fluoro | meta/para | Reduced inhibitory activity | nih.gov |

| Cyano | meta/para | Reduced inhibitory activity | nih.gov |

Impact of Phenylacrylamide Core Modifications on Chemical Behavior

Modifications to the phenylacrylamide core of this compound can significantly alter its chemical behavior, particularly its reactivity in Michael addition reactions, a characteristic feature of acrylamides. The electronic nature of the phenyl ring and substitutions on the acrylamide (B121943) double bond are key determinants of this reactivity.

A systematic study on the reactivity of N-phenylacrylamides with glutathione (B108866) (GSH) revealed that substitutions at the α- and β-positions of the acrylamide moiety have a profound impact on reaction rates nih.gov. The rate of GSH addition, a model for the reaction with biological nucleophiles like cysteine residues, can generally be understood in terms of the electron-donating or electron-withdrawing ability of the substituent nih.gov.

When an aminomethyl substituent is placed at the β-position, its effect on the reaction rate is dependent on the pKa of the amine. Amines with a pKa greater than 7 accelerate the rate of GSH addition at pH 7.4, while those with a pKa less than 7 slow the reaction rate relative to an unsubstituted acrylamide nih.gov. Computational models suggest that a protonated aminomethyl group functions as an electron-withdrawing group, which reduces the energy barrier for the addition of a thiolate to the acrylamide nih.gov.

The phenyl group of the phenylacrylamide core also influences the reactivity of the acrylamide double bond through inductive and resonance effects lumenlearning.comlibretexts.org. Substituents on this phenyl ring can either activate or deactivate the double bond towards nucleophilic attack. Electron-withdrawing substituents on the phenyl ring would be expected to increase the electrophilicity of the β-carbon of the acrylamide, thereby increasing its reactivity in Michael additions. Conversely, electron-donating substituents would decrease this reactivity.

The table below illustrates the effects of substitutions on the acrylamide moiety of N-phenylacrylamides on their reactivity with glutathione.

| Position of Substitution | Type of Substituent | Effect on GSH Reaction Rate | Reference |

| β-position | Aminomethyl (amine pKa > 7) | Accelerates | nih.gov |

| β-position | Aminomethyl (amine pKa < 7) | Slows | nih.gov |

| α-position / β-position | General | Can be understood by the electron donating or withdrawing ability of the substituent | nih.gov |

General Principles of SAR in Acrylamide Chemistry

The structure-activity relationships in acrylamide chemistry are largely governed by the electronic and steric properties of the molecule, which influence its reactivity as a Michael acceptor. The core principle revolves around the electrophilicity of the β-carbon of the α,β-unsaturated amide system.

The reactivity of the acrylamide moiety is a key determinant of its biological activity. This reactivity is primarily dictated by the susceptibility of the β-carbon to nucleophilic attack by biological macromolecules, such as the cysteine residues in proteins. This Michael addition reaction is a fundamental aspect of the mechanism of action for many biologically active acrylamides.

The electronic nature of substituents on the acrylamide core and any attached aromatic rings plays a crucial role in modulating this reactivity. Electron-withdrawing groups enhance the electrophilic character of the β-carbon, making the molecule more reactive towards nucleophiles. Conversely, electron-donating groups decrease this electrophilicity, leading to lower reactivity. This principle is a cornerstone of SAR in acrylamide chemistry, as it allows for the fine-tuning of the molecule's reactivity to achieve a desired biological effect while potentially minimizing off-target reactions.

Steric factors also play a significant role. Bulky substituents near the acrylamide double bond can hinder the approach of nucleophiles, thereby reducing the reaction rate. This steric hindrance can be strategically employed to modulate the reactivity and selectivity of the compound.

Computational Approaches to SAR (e.g., Molecular Modeling for Binding Interactions)

Computational methods, such as Quantitative Structure-Activity Relationship (QSAR) studies and molecular modeling, are powerful tools for elucidating the SAR of this compound derivatives. These approaches allow for the prediction of biological activity and the rational design of new compounds with improved properties.

QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. This is achieved by correlating molecular descriptors—numerical representations of the physicochemical properties of the molecules—with their observed activity. For this compound derivatives, relevant descriptors could include electronic parameters (e.g., Hammett constants of substituents), steric parameters (e.g., Taft steric parameters), and lipophilicity parameters (e.g., logP). A robust QSAR model can then be used to predict the activity of novel, unsynthesized derivatives.

Molecular modeling, including molecular docking, provides a three-dimensional understanding of how this compound derivatives might interact with a biological target, such as an enzyme or receptor. Docking simulations can predict the preferred binding orientation and affinity of a ligand within the active site of a protein. This allows for the visualization of key interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the ligand and the protein's amino acid residues.

For example, in the study of N-benzyl-2-phenylpyrimidin-4-amine derivatives as USP1/UAF1 inhibitors, a strong correlation was found between the compound's IC50 values for enzyme inhibition and their activity in cancer cells nih.gov. Molecular modeling can help to rationalize such correlations by identifying the structural features responsible for potent binding. Similarly, in the development of N-benzyl phenethylamine 5-HT2A/2C agonists, computational approaches can be used to understand how substitutions on the N-benzyl group influence receptor binding and functional activity nih.gov.

By combining QSAR and molecular modeling, researchers can gain a comprehensive understanding of the SAR of this compound derivatives, enabling the design of new molecules with enhanced potency and selectivity.

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.